REACTION_SMILES
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[CH2:13]1[CH2:14][CH2:15][NH:16][CH2:17]1.[CH3:28][NH:29][CH:30]([N:31]=[C:32]=[N:33][CH2:34][CH3:35])[CH2:36][CH2:37][NH:38][CH3:39].[CH:40]([NH:41][CH:42]([CH3:43])[CH3:44])([CH3:45])[CH3:46].[Cl:47][CH2:48][Cl:49].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1.[OH:18][c:19]1[c:20]2[n:21][n:22][nH:23][c:24]2[cH:25][cH:26][cH:27]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:10])[N:16]2[CH2:15][CH2:14][CH2:13][CH2:17]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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CCN=C=NC(CCNC)NC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NC(CCNC)NC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2[nH]nnc12
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Name
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Type
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product
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Smiles
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O=C(c1ccc([N+](=O)[O-])cc1)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |